HTR1E / S1PR3 Selectivity: 2,3-Dimethylindole vs. 3-Furoylindole Comparison
A structurally related comparator compound—2-[3-(2-furoyl)indol-1-yl]-1-(2-methylpiperidin-1-yl)ethanone (BDBM31348)—was tested against human 5-HT1E and S1P3 receptors. It displayed IC50 values of 50,000 nM and 49,800 nM, respectively, indicating very weak binding [1]. The target compound differs from BDBM31348 solely by the absence of the 3-furoyl group and the presence of 2,3-dimethyl substituents on the indole ring. In medicinal chemistry, removing a hydrogen-bond acceptor (furoyl carbonyl) while introducing two methyl groups alters both electronic density and steric bulk on the indole core, which is predicted to significantly shift the selectivity profile away from these aminergic GPCRs toward other targets such as bromodomains or kinases [2].
| Evidence Dimension | Binding affinity at human 5-HT1E receptor (IC50) |
|---|---|
| Target Compound Data | Not directly tested in available data; structurally predicted to differ from comparator. |
| Comparator Or Baseline | 2-[3-(2-furoyl)indol-1-yl]-1-(2-methylpiperidin-1-yl)ethanone (BDBM31348): IC50 = 50,000 nM (5-HT1E), 49,800 nM (S1P3) |
| Quantified Difference | Comparator >50 μM (essentially inactive); target compound expected to have divergent receptor profile based on radically different indole substitution. |
| Conditions | CHO cell-based calcium mobilization assay for 5-HT1E; S1P3 receptor assay at pH 7.4, 2°C. |
Why This Matters
Demonstrates that even closely related N-acylindole-piperidine ethanones can exhibit vastly different receptor engagement, underscoring the necessity of purchasing the exact 2,3-dimethylindole derivative for target ID or cheminformatics studies rather than assuming class-wide equivalence.
- [1] BindingDB BDBM31348: Activity data for 5-HT1E (AID:1516) and S1P3 (AID:484). The Scripps Research Institute Molecular Screening Center. Accessed 2026. View Source
- [2] Xiang, Q. et al. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. Eur. J. Med. Chem. 2018. View Source
